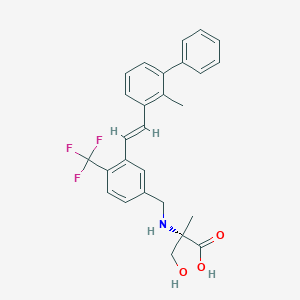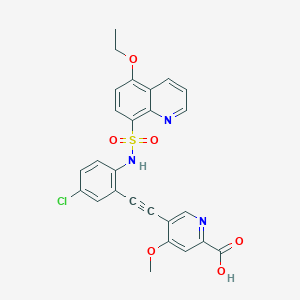
Mct4-IN-1
Vue d'ensemble
Description
Ce composé joue un rôle crucial dans l'inhibition de l'efflux de lactate et de l'accumulation de lactate intracellulaire dans les lignées cellulaires exprimant MCT4 . Il est particulièrement important dans le contexte de la recherche sur le cancer, car MCT4 est fortement exprimé dans les tissus présentant une glycolyse accrue, tels que les tumeurs .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du MSC-4381 implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions subséquentes. Le composé est synthétisé par une série de réactions impliquant le couplage de divers composés aromatiques et hétérocycliques. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de conditions spécifiques de température et de pression pour obtenir le produit souhaité .
Méthodes de production industrielle
La production industrielle de MSC-4381 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté. Le composé est généralement produit dans des réacteurs discontinus, suivis d'étapes de purification telles que la cristallisation et la chromatographie pour obtenir le produit final avec une pureté élevée .
Analyse Des Réactions Chimiques
Types de réactions
MSC-4381 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Des réactions de réduction peuvent être utilisées pour modifier certains groupes fonctionnels au sein du composé.
Substitution : MSC-4381 peut subir des réactions de substitution, où des atomes ou des groupes spécifiques sont remplacés par d'autres
Réactifs et conditions courantes
Les réactifs courants utilisés dans les réactions impliquant MSC-4381 comprennent des agents oxydants, des agents réducteurs et divers catalyseurs. Les conditions réactionnelles varient en fonction de la transformation souhaitée, mais impliquent généralement une température, une pression et un pH contrôlés .
Principaux produits formés
Les principaux produits formés à partir des réactions de MSC-4381 dépendent des conditions réactionnelles et des réactifs spécifiques utilisés.
Applications de la recherche scientifique
MSC-4381 a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme sonde chimique pour étudier la fonction et l'inhibition du transporteur 4 de monocarboxylate.
Biologie : Employé dans des essais cellulaires pour étudier l'efflux de lactate et l'accumulation de lactate intracellulaire.
Médecine : Applications thérapeutiques potentielles dans le traitement du cancer en raison de sa capacité à inhiber le transport du lactate dans les cellules tumorales.
Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant les transporteurs de monocarboxylate .
Mécanisme d'action
MSC-4381 exerce ses effets en inhibant sélectivement le transporteur 4 de monocarboxylate (MCT4). Cette inhibition empêche l'efflux de lactate hors des cellules, conduisant à une accumulation de lactate au sein de la cellule. L'augmentation des niveaux de lactate intracellulaire peut perturber le métabolisme cellulaire et réduire la viabilité cellulaire, en particulier dans les cellules présentant une activité glycolytique élevée, telles que les cellules cancéreuses . Les cibles moléculaires de MSC-4381 comprennent le domaine cytosolique de MCT4, où il se lie et inhibe la fonction du transporteur .
Applications De Recherche Scientifique
MSC-4381 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the function and inhibition of monocarboxylate transporter 4.
Biology: Employed in cellular assays to investigate lactate efflux and intracellular lactate accumulation.
Medicine: Potential therapeutic applications in cancer treatment due to its ability to inhibit lactate transport in tumor cells.
Industry: Utilized in the development of new drugs and therapeutic agents targeting monocarboxylate transporters .
Mécanisme D'action
MSC-4381 exerts its effects by selectively inhibiting monocarboxylate transporter 4 (MCT4). This inhibition prevents the efflux of lactate from cells, leading to an accumulation of lactate within the cell. The increased intracellular lactate levels can disrupt cellular metabolism and reduce cell viability, particularly in cells with high glycolytic activity, such as cancer cells . The molecular targets of MSC-4381 include the cytosolic domain of MCT4, where it binds and inhibits the transporter’s function .
Comparaison Avec Des Composés Similaires
MSC-4381 est unique par sa forte puissance et sa sélectivité pour le transporteur 4 de monocarboxylate. Les composés similaires comprennent :
Syrosingopine : Un autre inhibiteur des transporteurs de monocarboxylate, mais avec des profils de sélectivité et de puissance différents.
AR-C155858 : Un inhibiteur du transport de monocarboxylate avec une gamme de cibles plus large que MSC-4381.
Oxamate de sodium : Un inhibiteur de la lactico-déshydrogénase, qui affecte indirectement le transport du lactate mais avec des mécanismes et des cibles différents
Propriétés
IUPAC Name |
5-[2-[5-chloro-2-[(5-ethoxyquinolin-8-yl)sulfonylamino]phenyl]ethynyl]-4-methoxypyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3O6S/c1-3-36-22-10-11-24(25-19(22)5-4-12-28-25)37(33,34)30-20-9-8-18(27)13-16(20)6-7-17-15-29-21(26(31)32)14-23(17)35-2/h4-5,8-15,30H,3H2,1-2H3,(H,31,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBUZGRPJLEIMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C=CC=NC2=C(C=C1)S(=O)(=O)NC3=C(C=C(C=C3)Cl)C#CC4=CN=C(C=C4OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


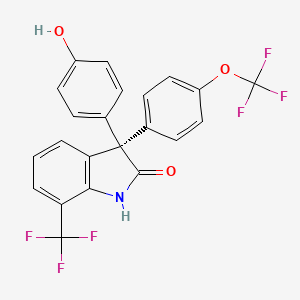
![(5R)-N-[2-(4-fluorophenoxy)pyrimidin-5-yl]-5-(4-fluorophenyl)-7,8-dihydro-5H-1,6-naphthyridine-6-carboxamide](/img/structure/B8201628.png)
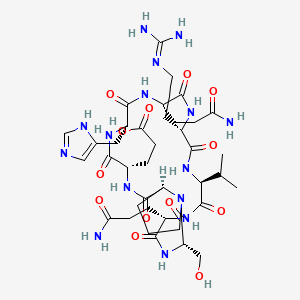
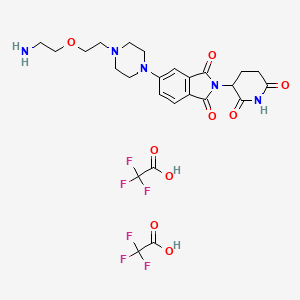
![[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl (6S,6aS)-3-[5-[[(6aS)-2-methoxy-8-methyl-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]pentoxy]-6-hydroxy-2-methoxy-8-methyl-11-oxo-6a,7-dihydro-6H-pyrrolo[2,1-c][1,4]benzodiazepine-5-carboxylate](/img/structure/B8201653.png)
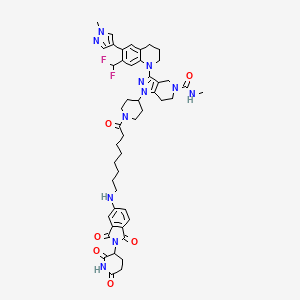
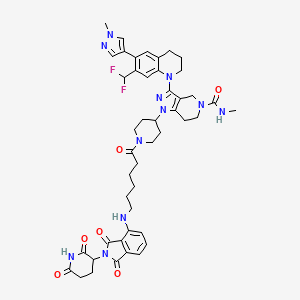
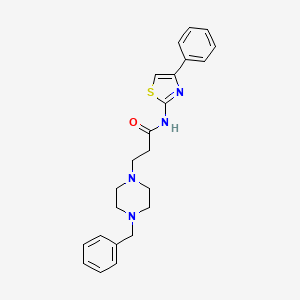
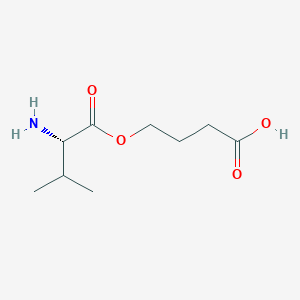

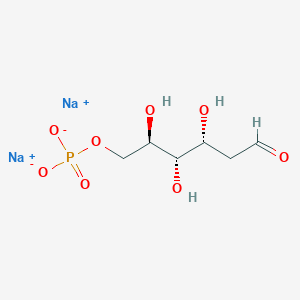
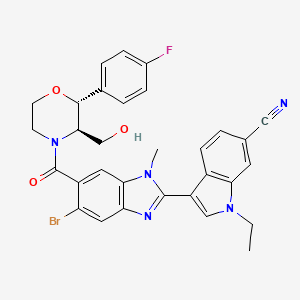
![(3Z)-5-methoxy-3-[[3-[(E)-2-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]ethenyl]-1H-indazol-6-yl]methylidene]-1H-indol-2-one;dihydrochloride](/img/structure/B8201719.png)
